molecular formula C6H7N5S B125323 6-Methylthioguanine CAS No. 1198-47-6

6-Methylthioguanine

Cat. No. B125323
CAS RN: 1198-47-6
M. Wt: 181.22 g/mol
InChI Key: YEGKYFQLKYGHAR-UHFFFAOYSA-N
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Description

6-Methylthioguanine is a metabolite of thioguanine, a drug used in cancer chemotherapy . It has a role as a human xenobiotic metabolite . It is a member of 2-aminopurines and a thiopurine . It is functionally related to a tioguanine .


Synthesis Analysis

Thiopurine drugs are extensively used as chemotherapeutic agents in clinical practice . The cytotoxicity of thiopurine drugs involves their metabolic activation, the resultant generation of 6-thioguanine (S G) and S6 -methylthioguanine (S6 mG) in DNA .


Molecular Structure Analysis

The molecular formula of 6-Methylthioguanine is C6H7N5S . The IUPAC name is 6-methylsulfanyl-7H-purin-2-amine . The InChI is 1S/C6H7N5S/c1-12-5-3-4 (9-2-8-3)10-6 (7)11-5/h2H,1H3, (H3,7,8,9,10,11) .


Chemical Reactions Analysis

The cytotoxicity of thiopurine drugs involves their metabolic activation, the resultant generation of 6-thioguanine (S G) and S6 -methylthioguanine (S6 mG) in DNA, and the futile mismatch repair triggered by replication-induced S G:T and S6 mG:T mispairs .


Physical And Chemical Properties Analysis

The molecular weight of 6-Methylthioguanine is 181.22 g/mol . The Canonical SMILES is CSC1=NC(=NC2=C1NC=N2)N .

Scientific Research Applications

Photochemotherapy Treatment of Cancers or Pathogens

A small chemical modification of the nucleobase structure can significantly enhance the photoactivity of DNA, which may incur DNA damage . This holds promising applications in photochemotherapy treatment of cancers or pathogens .

Enhancing the Photolability of DNA Nucleobases

The dual functionality of 6-Methylthioguanine enhances the photolability of DNA nucleobases . This is achieved through a synergistic effect that introduces more reactive channels .

Generation of Highly Reactive Intermediates

The effect of thionation in synergy with methylation opens a unique C−S bond cleavage pathway through crossing to a repulsive1πσ* state, generating thiyl radicals as highly reactive intermediates that may invoke biological damage . This photodissociation channel is extremely difficult for conventional nucleobases .

Modulating Excited-State Dynamics

The synergistic effects of double functionality substitution in 6-Methylthioguanine modulate excited-state dynamics . This enhances the photolabile character of DNA nucleobases .

Rational Design of Advanced Photodynamic and Photochemotherapy Approaches

The findings on the dual functionality of 6-Methylthioguanine provide inspirations for the rational design of advanced photodynamic and photochemotherapy approaches .

Development of Effective Sensitizers for Photodynamic Therapy (PDT) of Cancer

Enhancing the UV sensitivity of nucleic acid bases is essential for the development of effective sensitizers for photodynamic therapy (PDT) of cancer . This can accelerate DNA damage processes and cell death upon exposure to ionizing radiation or UV photolysis .

Mechanism of Action

Target of Action

6-Methylthioguanine is a purine analog of guanine . Its primary targets are DNA and RNA, where it gets incorporated, resulting in the blockage of synthesis and metabolism of purine nucleotides . This interaction with DNA and RNA plays a crucial role in its mechanism of action.

Mode of Action

The compound interacts with its targets (DNA and RNA) by getting incorporated into them . This incorporation results in the blockage of synthesis and metabolism of purine nucleotides . It’s also found that the double substitution of nucleobases (thionation and methylation) boosts the photoactivity by introducing more reactive channels .

Biochemical Pathways

6-Methylthioguanine affects the purine salvage pathway . The resistance to this compound is related to the expression of the salvage pathway enzyme HGPRT . The compound is converted into bioactive 6sGTPs intracellularly .

Pharmacokinetics

The compound is absorbed to an extent of approximately 30% (range: 14% to 46%; highly variable) . It is metabolized in the liver, rapidly and extensively via thiopurine methyltransferase (TPMT) to 2-amino-6-methylthioguanine (MTG; active) and inactive compounds . It is excreted in urine, primarily as metabolites .

Result of Action

The compound’s action results in DNA damage, which holds promising applications in photochemotherapy treatment of cancers or pathogens . The effect of thionation in synergy with methylation opens a unique C−S bond cleavage pathway through crossing to a repulsive 1πσ* state, generating thiyl radicals as highly reactive intermediates that may invoke biological damage .

Action Environment

The action, efficacy, and stability of 6-Methylthioguanine can be influenced by environmental factors such as UV radiation . The compound’s photoactivity can be significantly enhanced under variable wavelength UVA excitation (310−330 nm) . This enhanced photoactivity can accelerate DNA damage processes and cell death upon exposure to ionizing radiation or UV photolysis .

properties

IUPAC Name

6-methylsulfanyl-7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5S/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGKYFQLKYGHAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC2=C1NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152594
Record name 6-Methylthioguanine
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Molecular Weight

181.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylthioguanine

CAS RN

1198-47-6
Record name 6-Methylthioguanine
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Record name 6-Methylthioguanine
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Record name 6-Methylthioguanine
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Record name 6-Methylthioguanine
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Record name 6-(methylthio)-1H-purin-2-amine
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Record name 6-METHYLTHIOGUANINE
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Synthesis routes and methods

Procedure details

By repeating this procedure but replacing the above 6-mercaptopurine compound with the corresponding 2-amino-6-mercaptopurine compound there is obtained the corresponding 2-amino-6-methylthiopurine compound.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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